molecular formula C8H9Cl3O B1294807 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride CAS No. 52314-67-7

3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride

Cat. No. B1294807
CAS RN: 52314-67-7
M. Wt: 227.5 g/mol
InChI Key: CHLAOFANYRDCPD-UHFFFAOYSA-N
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Description

3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride is an important intermediate of pyrethroids used to prepare pesticides such as permethrin, cypermethrin, beta-cypermethrin, pentenyl cypermethrin, etc .


Synthesis Analysis

The synthesis of 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride has been reported in the literature. For instance, a stereoselective synthesis of cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid was reported .


Molecular Structure Analysis

The molecular formula of 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride is C8H9Cl3O. The IUPAC name is 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonyl chloride . The molecular weight is 227.5 g/mol .


Chemical Reactions Analysis

3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride is known to react with 3-formyl-2,2-dimethyl-cyclopropane-1-carboxylic acid esters .

Scientific Research Applications

Synthesis and Biological Activities

3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride has been utilized in the synthesis of various compounds with biological activities. For instance, it has been used in the synthesis of pyrethroids containing a phosphonyl moiety, which exhibited considerable acaricidal activities (Lu Sheng, 2004).

Metabolic Studies and Monitoring

This compound has been labeled with carbon-14 for metabolic studies, facilitating the understanding of its behavior and transformation in biological systems (I. Nakatsuka, F. Shono, A. Yoshitake, 1977). Additionally, it has been identified as a major metabolite in the monitoring of pyrethroid exposure, indicating its significance in environmental and health studies (F. J. Arrebola et al., 1999).

Biomonitoring and Exposure Analysis

The compound plays a role in biomonitoring studies. For example, its presence in urine samples indicates exposure to synthetic pyrethroids, crucial for assessing environmental and occupational health risks (B. Wielgomas, Marta Piskunowicz, 2013).

Analytical Methods Development

Development of analytical methods to detect and quantify this compound and its metabolites in biological samples is another key area of research. Such methods are essential for toxicological studies and monitoring human exposure to pyrethroids (S. E. Baker, A. Olsson, D. Barr, 2004).

Chemical Synthesis and Structural Studies

Research has also focused on the chemical synthesis of this compound and its derivatives, exploring various synthetic routes and applications in creating different chemical structures (V. N. Kost et al., 1963). This includes studies on the geometrical and optical isomers of its esters, which are more active as insecticides compared to other compounds (P. E. Burt et al., 1974).

properties

IUPAC Name

3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl3O/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHLAOFANYRDCPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)Cl)C=C(Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1028027
Record name Cyclopropanecarbonyl chloride, 3-(2,2-dichloroethenyl)-2,2-dimethyl-
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Molecular Weight

227.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride

CAS RN

52314-67-7
Record name 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride
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Record name Permethric chloride
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Record name Cyclopropanecarbonyl chloride, 3-(2,2-dichloroethenyl)-2,2-dimethyl-
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Record name Cyclopropanecarbonyl chloride, 3-(2,2-dichloroethenyl)-2,2-dimethyl-
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Record name 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride
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Synthesis routes and methods

Procedure details

3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropane carboxylic acid (32.0 grams) was stirred in 400 ml of methylene chloride under nitrogen. To this was added N,N-dimethylformamide (12 ml) and thionyl chloride (22.6 grams). The resulting solution was heated at reflux temperature for about 1.5 hours. The solvent was then removed in vacuo leaving about 36 grams of the desired 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane carboxoyl chloride, which was confirmed by IR and NMR spectroscopy.
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride
Reactant of Route 2
3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride
Reactant of Route 3
Reactant of Route 3
3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride
Reactant of Route 4
Reactant of Route 4
3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride
Reactant of Route 5
Reactant of Route 5
3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride
Reactant of Route 6
3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride

Citations

For This Compound
3
Citations
波多腰信, 松尾憲忠, 中山勇 - Journal of Pesticide Science, 1983 - jlc.jst.go.jp
The structure-activity relationships of insecticidal 3-substituted-α-cyanobenzyl 3-(2, 2-dichlorovinyl)-2, 2-dimethylcyclopropanecarboxylates have been analyzed by the Hansch method …
Number of citations: 4 jlc.jst.go.jp
P Ackermann, F Bourgeois, J Drabek - Pesticide Science, 1980 - Wiley Online Library
Bromination of the dichlorovinyl group of cypermethrin yielded a new compound which is a highly potent insecticide. This dibromo adduct has four asymmetric centres and therefore can …
Number of citations: 38 onlinelibrary.wiley.com
波多腰信, 松尾憲忠, 中山勇 - Journal of Pesticide Science, 1983 - jstage.jst.go.jp
3-置換 α-シアノベンジル 3-(2, 2-ジクロロビニル)-2, 2-ジメチルシクロプロパンカルボキシレートのイエバエに対する殺虫活性の構造活性相関を Hansch 法で解析した. 活性の変化はおもに 3 位置換…
Number of citations: 5 www.jstage.jst.go.jp

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